![molecular formula C19H20ClN3O5 B11708915 N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida es un compuesto químico conocido por su estructura única y aplicaciones potenciales en varios campos. Este compuesto presenta un grupo hidrazino unido a una porción bencilideno, que a su vez está conectado a una estructura trimetoxibenzamida. La presencia del grupo 4-clorobencilideno se suma a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida típicamente implica la condensación de 4-clorobenzaldehído con hidrazina para formar el intermedio hidrazona. Este intermedio luego se hace reaccionar con cloruro de 3,4,5-trimetoxibenzoílo en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como piridina o trietilamina para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Se emplearían medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para monitorear la pureza y la composición del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidrazino puede oxidarse para formar los compuestos azo correspondientes.
Reducción: La porción bencilideno puede reducirse para formar el compuesto bencílico correspondiente.
Sustitución: El átomo de cloro en el grupo 4-clorobencilideno puede ser sustituido por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Formación de compuestos azo.
Reducción: Formación de derivados bencílicos.
Sustitución: Formación de derivados bencilidenos sustituidos.
Aplicaciones Científicas De Investigación
N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o como sonda para estudiar vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción de N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. El grupo hidrazino puede formar enlaces covalentes con residuos nucleofílicos en proteínas, lo que lleva a la inhibición enzimática. Además, la porción trimetoxibenzamida puede interactuar con receptores celulares o vías de señalización, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3-metilbenzamida
- N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-4-fluorobenzamida
- N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida
Unicidad
N-{2-[(2E)-2-(4-clorobencilideno)hidrazino]-2-oxoetílico}-3,4,5-trimetoxibenzamida es único debido a la presencia de la porción trimetoxibenzamida, que imparte propiedades químicas y biológicas distintivas
Propiedades
Fórmula molecular |
C19H20ClN3O5 |
|---|---|
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
Clave InChI |
BFABOOKLSIRXQZ-LSHDLFTRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
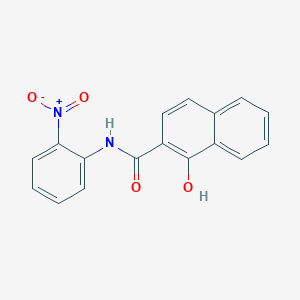
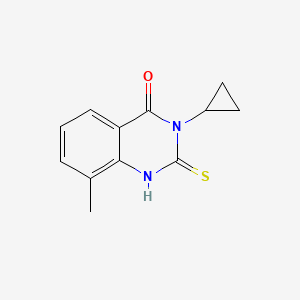
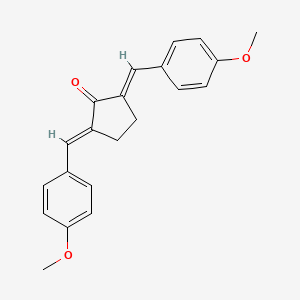
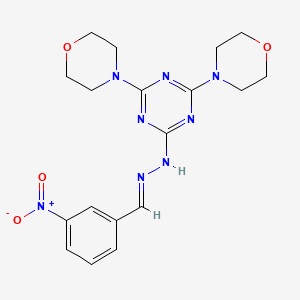
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
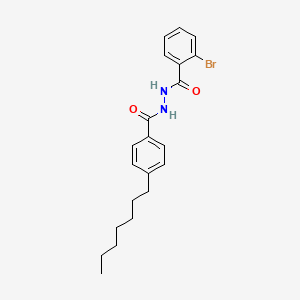
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
